molecular formula C25H25N3O2 B6054999 4-(2-Cyclopropylquinoline-4-carbonyl)-6-methyl-1-(2-methylphenyl)piperazin-2-one

4-(2-Cyclopropylquinoline-4-carbonyl)-6-methyl-1-(2-methylphenyl)piperazin-2-one

Cat. No.: B6054999
M. Wt: 399.5 g/mol
InChI Key: VSDCHIYRTKXTCJ-UHFFFAOYSA-N
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Description

4-(2-Cyclopropylquinoline-4-carbonyl)-6-methyl-1-(2-methylphenyl)piperazin-2-one is a complex organic compound that features a quinoline core, a piperazine ring, and various substituents. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Cyclopropylquinoline-4-carbonyl)-6-methyl-1-(2-methylphenyl)piperazin-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Cyclopropyl Substitution: Introduction of the cyclopropyl group can be done via cyclopropanation reactions.

    Piperazine Ring Formation: The piperazine ring can be synthesized through nucleophilic substitution reactions involving appropriate amines and halogenated compounds.

    Final Coupling: The final step often involves coupling the quinoline and piperazine derivatives under specific conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would scale up these reactions, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent purification processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core.

    Reduction: Reduction reactions could target the carbonyl group.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it might be investigated for its potential as an antimicrobial, antiviral, or anticancer agent due to the bioactivity of quinoline derivatives.

Medicine

In medicine, it could be explored for therapeutic applications, particularly in targeting specific enzymes or receptors.

Industry

Industrially, it might find use in the synthesis of pharmaceuticals, agrochemicals, or as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action would depend on its specific biological target. For instance, if it acts as an antimicrobial, it might inhibit bacterial DNA gyrase or topoisomerase IV. If it has anticancer properties, it could interfere with cell division or induce apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Such as chloroquine, used as antimalarials.

    Piperazine Derivatives: Like piperazine itself, used as an anthelmintic.

Uniqueness

What sets 4-(2-Cyclopropylquinoline-4-carbonyl)-6-methyl-1-(2-methylphenyl)piperazin-2-one apart is its unique combination of functional groups, which might confer distinct biological activities or chemical reactivity.

Properties

IUPAC Name

4-(2-cyclopropylquinoline-4-carbonyl)-6-methyl-1-(2-methylphenyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2/c1-16-7-3-6-10-23(16)28-17(2)14-27(15-24(28)29)25(30)20-13-22(18-11-12-18)26-21-9-5-4-8-19(20)21/h3-10,13,17-18H,11-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDCHIYRTKXTCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(=O)N1C2=CC=CC=C2C)C(=O)C3=CC(=NC4=CC=CC=C43)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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